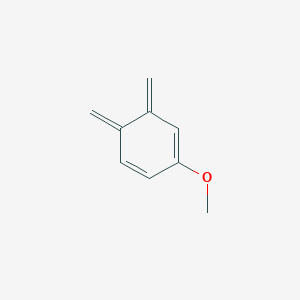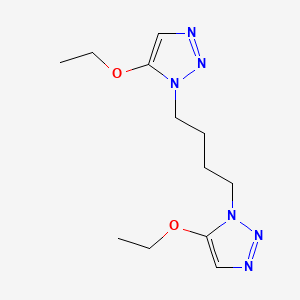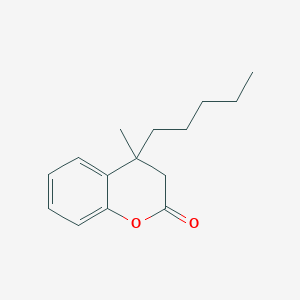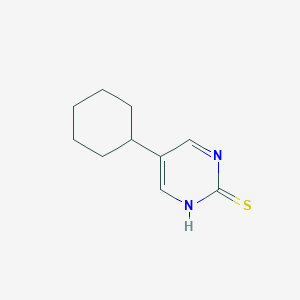![molecular formula C10H22NO5P B14358443 Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate CAS No. 93171-96-1](/img/structure/B14358443.png)
Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate typically involves the reaction of diethyl phosphite with appropriate carbonyl compounds under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form phosphonates . Another approach involves the use of palladium-catalyzed cross-coupling reactions with H-phosphonate diesters and aryl or vinyl halides .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of microwave irradiation and visible-light illumination has been reported to enhance reaction rates and product yields .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids or phosphonates.
Reduction: Formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Utilizing bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Aplicaciones Científicas De Investigación
Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-P bonds.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the natural substrate’s access .
Comparación Con Compuestos Similares
- Diethyl phosphonate
- Diethyl [2-(hydroxyamino)-3-oxobutan-2-yl]phosphonate
- Diethyl [2-(methylamino)-3-oxobutan-2-yl]phosphonate
Comparison: Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate is unique due to its ethoxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
93171-96-1 |
|---|---|
Fórmula molecular |
C10H22NO5P |
Peso molecular |
267.26 g/mol |
Nombre IUPAC |
3-diethoxyphosphoryl-3-(ethoxyamino)butan-2-one |
InChI |
InChI=1S/C10H22NO5P/c1-6-14-11-10(5,9(4)12)17(13,15-7-2)16-8-3/h11H,6-8H2,1-5H3 |
Clave InChI |
IHIUESPQDFTWAK-UHFFFAOYSA-N |
SMILES canónico |
CCONC(C)(C(=O)C)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)

![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)




mercury](/img/structure/B14358400.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)

![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)
